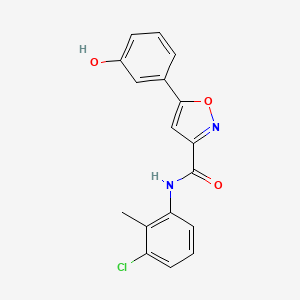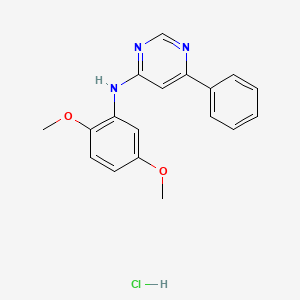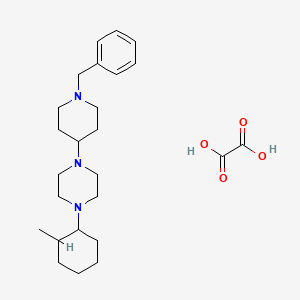![molecular formula C17H21N5O2 B4620274 N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B4620274.png)
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves standard methods where the chemical structure is typically confirmed using techniques like FTIR spectrum. Crystals of these compounds can be grown using solution growth techniques, indicating potential for detailed structural analysis through single crystal XRD, UV-visible, and thermal analysis. For example, a compound with a similar heterocyclic structure was synthesized and analyzed using these methods, revealing its crystalline form in a monoclinic crystal system and showing transparency in the visible region, alongside thermal stability determined by TG and DTA analysis (Shruthi et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray crystallography, provides crucial insights into the spatial arrangement of atoms within these compounds. This analysis can reveal the planarity or non-planarity of specific molecular fragments and their orientations relative to each other, as well as intermolecular hydrogen bonding patterns that contribute to the compound's stability and properties (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve interactions with carbonyl compounds to produce diverse outcomes, including the formation of substituted pyranones and pyrazolines under specific conditions. These reactions are influenced by the starting materials and the reaction environment, yielding products with varied structures and potentially useful properties (Shandala et al., 1984).
Physical Properties Analysis
The physical properties, including optical and thermal characteristics of these compounds, are closely tied to their molecular structure. The transparency in the visible region and thermal stability are notable physical properties that can be analyzed through UV-visible spectroscopy and thermal analysis techniques. These properties are essential for determining the suitability of these compounds for various applications, including materials science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of these compounds, such as their absorption and emission spectra, can vary significantly depending on the molecular structure, particularly the substituents on the pyrazole and benzene moieties. Studies on similar compounds show that the absorption maxima and emission spectra can be tailored by modifying these substituents, highlighting the versatility of these heterocyclic compounds in chemical applications (Jiang et al., 2012).
Applications De Recherche Scientifique
Fluorescence Properties of Zn(II) Complexes
Studies on pyrazolone-type Salen ligands have led to the synthesis of Zn(II) complexes with interesting fluorescence properties. For example, the synthesis of mononuclear and dinuclear Zn(II) complexes has been explored, revealing how substituted groups influence crystalline arrays and fluorescent properties. These findings could be relevant for the development of new materials with specific optical characteristics (Xue Song et al., 2015).
Antimicrobial Activity of Oxadiazoles
The antibacterial potential of novel oxadiazole derivatives has been investigated, demonstrating the synthesis and testing of these compounds against various bacterial strains. This research might offer a foundation for developing new antimicrobial agents by exploring the structural activity relationships within the oxadiazole class (А. А. Aghekyan et al., 2020).
Pharmacological Evaluation of Oxadiazole and Pyrazoles
Computational and pharmacological assessments of oxadiazole and pyrazole derivatives have been conducted to evaluate their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the therapeutic potential of these heterocyclic compounds in medicinal chemistry, providing insights into their interactions with biological targets (M. Faheem, 2018).
Synthesis of Pyrazole-Containing Chelating Agents
The synthesis of new pyrazole-containing chelating agents demonstrates the versatility of pyrazole derivatives in forming complexes with metals. This work may have implications for the development of new catalysts, coordination compounds, and materials with unique properties (W. L. Driessen, 2010).
Diversity-Oriented Synthesis of Tetrahydropyrones
Research into the diversity-oriented synthesis of tetrahydropyrones, utilizing oxidative carbon-hydrogen bond activation and click chemistry, showcases the potential for creating libraries of structurally diverse compounds. This approach can accelerate the discovery of molecules with valuable biological activities or material properties (Nilesh Zaware et al., 2011).
Propriétés
IUPAC Name |
N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-3-21(11-12-22-10-4-9-18-22)13-16-19-17(20-24-16)14-5-7-15(23-2)8-6-14/h4-10H,3,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKNEFFTWJUNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C=CC=N1)CC2=NC(=NO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24798806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4620191.png)
![N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4620198.png)

![1-{[(2-ethoxy-1-naphthyl)methyl]amino}propan-2-ol hydrochloride](/img/structure/B4620213.png)
![2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}benzamide](/img/structure/B4620216.png)
![1-(3-{[2-(benzylthio)-4,6-dihydroxy-5-pyrimidinyl]methyl}-4-propoxyphenyl)ethanone](/img/structure/B4620232.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4620244.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4620246.png)

![N-methyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4620255.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B4620271.png)

![2-[(6-chloro-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4620283.png)